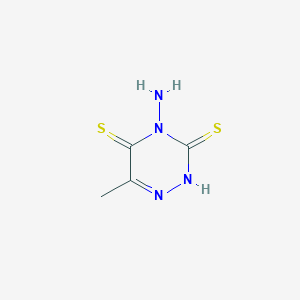
4-amino-6-methyl-2H-1,2,4-triazine-3,5-dithione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-amino-6-methyl-2H-1,2,4-triazine-3,5-dithione is a heterocyclic compound that belongs to the triazine family. This compound is characterized by its unique structure, which includes a triazine ring substituted with amino and methyl groups, as well as two thioketone groups. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-6-methyl-2H-1,2,4-triazine-3,5-dithione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiourea with methylhydrazine and carbon disulfide. The reaction is carried out in an acidic medium, often using hydrochloric acid, to facilitate the formation of the triazine ring. The reaction mixture is then heated to promote cyclization and the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.
化学反应分析
Types of Reactions
4-amino-6-methyl-2H-1,2,4-triazine-3,5-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioketone groups to thiols.
Substitution: The amino and methyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted triazine derivatives.
科学研究应用
4-amino-6-methyl-2H-1,2,4-triazine-3,5-dithione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
作用机制
The mechanism of action of 4-amino-6-methyl-2H-1,2,4-triazine-3,5-dithione involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The thioketone groups play a crucial role in this interaction, as they can form covalent bonds with nucleophilic residues in the enzyme’s active site. Additionally, the triazine ring can participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound-enzyme complex.
相似化合物的比较
Similar Compounds
4-amino-6-methyl-1,2,4-triazine-3,5-dione: Similar structure but with oxygen atoms instead of sulfur atoms.
4-amino-3-mercapto-6-methyl-5-oxo-1,2,4-triazine: Contains a mercapto group instead of a thioketone group.
4-amino-6-methyl-4,5-dihydro-1,2,4-triazin-3(2H)-one: Contains a dihydrotriazine ring.
Uniqueness
4-amino-6-methyl-2H-1,2,4-triazine-3,5-dithione is unique due to the presence of two thioketone groups, which impart distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
61610-05-7 |
|---|---|
分子式 |
C4H6N4S2 |
分子量 |
174.3 g/mol |
IUPAC 名称 |
4-amino-6-methyl-2H-1,2,4-triazine-3,5-dithione |
InChI |
InChI=1S/C4H6N4S2/c1-2-3(9)8(5)4(10)7-6-2/h5H2,1H3,(H,7,10) |
InChI 键 |
UJBTYGXZXBSRAN-UHFFFAOYSA-N |
规范 SMILES |
CC1=NNC(=S)N(C1=S)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





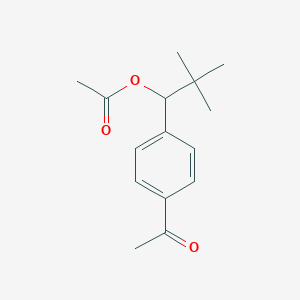
![Benzoic acid, 2-[[(2-nitrophenyl)methylene]amino]-, methyl ester](/img/structure/B14594973.png)

![2-[Ethyl(3-methylphenyl)amino]ethyl chloroacetate](/img/structure/B14594995.png)
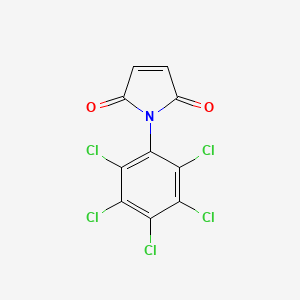
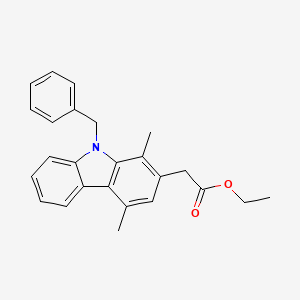
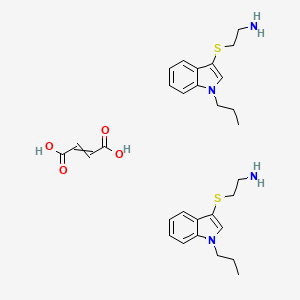
![4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene dibenzoate](/img/structure/B14595020.png)
![{2-Ethenyl-3-[(trimethylsilyl)oxy]pentyl}(trimethyl)silane](/img/structure/B14595025.png)

![2-[(2-Methylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14595033.png)
